mu-Conotoxin G IIIB

Sodium Channel Pharmacology Electrophysiology Conotoxin Structure-Activity Relationships

μ-Conotoxin GIIIB (CAS 140678-12-2) is a 22-residue polypeptide isolated from the venom of the piscivorous cone snail Conus geographus. It functions as a high-affinity blocker of voltage-gated sodium channels, specifically targeting site I of the skeletal muscle isoform NaV1.4.

Molecular Formula C101H175N39O30S7
Molecular Weight 2640.2 g/mol
CAS No. 140678-12-2
Cat. No. B584299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemu-Conotoxin G IIIB
CAS140678-12-2
Molecular FormulaC101H175N39O30S7
Molecular Weight2640.2 g/mol
Structural Identifiers
SMILESCC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O
InChIInChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1
InChIKeyLMSUYJUOBAMKKS-NCJWVJNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

μ-Conotoxin GIIIB (CAS 140678-12-2) Procurement Guide: NaV1.4 Selectivity and Comparative Potency Data


μ-Conotoxin GIIIB (CAS 140678-12-2) is a 22-residue polypeptide isolated from the venom of the piscivorous cone snail Conus geographus [1]. It functions as a high-affinity blocker of voltage-gated sodium channels, specifically targeting site I of the skeletal muscle isoform NaV1.4 [2]. The three-dimensional solution structure, determined via 2D ¹H NMR spectroscopy, reveals a compact fold stabilized by three disulfide bonds (Cys³–Cys¹⁵, Cys⁴–Cys²⁰, Cys¹⁰–Cys²¹) and featuring a distorted 3₁₀-helix paired with a small β-hairpin [3]. This structural framework is essential for its functional interactions with sodium channel pore residues.

Why μ-Conotoxin GIIIB Cannot Be Substituted with Generic Sodium Channel Blockers


μ-Conotoxin GIIIB cannot be interchanged with other sodium channel blockers—including closely related μ-conotoxins—due to quantifiable differences in isoform selectivity, species-dependent potency, and differential sensitivity to channel pore mutations. While μ-conotoxins GIIIA and GIIIB share similar primary and three-dimensional structures and comparable potencies (IC₅₀ ~30 nM) for wild-type rat skeletal muscle NaV1.4 channels [1], they exhibit markedly divergent behavior under specific experimental conditions. Critically, GIIIB demonstrates at least 1000-fold selectivity for muscle sodium channels over neuronal isoforms, a degree of discrimination not uniformly shared across the μ-conotoxin family [2]. Furthermore, naturally occurring sequence variations between rat and human NaV1.4—such as the S729L substitution—render human channels substantially resistant to GIIIB, a limitation that does not apply to all sodium channel probes and must be accounted for in experimental design [3].

Quantitative Differentiation Evidence for μ-Conotoxin GIIIB (CAS 140678-12-2)


Wild-Type NaV1.4 Potency: Equivalent Blockade to GIIIA in Rat Skeletal Muscle Channels

In wild-type rat skeletal muscle sodium channels (rNaV1.4), μ-conotoxins GIIIA and GIIIB exhibit indistinguishable blocking potencies. Both peptides produce half-maximal inhibition (IC₅₀) at approximately 30 nM under standard electrophysiological recording conditions [1]. This functional equivalence establishes GIIIB as a direct comparator to GIIIA for experiments requiring wild-type rNaV1.4 blockade, while its differential behavior under other conditions (see Evidence Items 2–4) distinguishes its utility.

Sodium Channel Pharmacology Electrophysiology Conotoxin Structure-Activity Relationships

Differential Sensitivity to Pore Mutations: GIIIB Affinity Reduced ~200-Fold vs. ~4-Fold for GIIIA at D762K/E765K

Introduction of two point mutations in the domain II pore region of rNaV1.4 (D762K and E765K) produces strikingly divergent effects on GIIIA versus GIIIB. Under these engineered conditions, GIIIB blocking affinity decreases approximately 200-fold relative to wild-type channels, whereas GIIIA affinity is reduced by only approximately 4-fold [1]. The critical molecular determinant for this differential recognition resides at toxin position 14, where a single charge difference distinguishes the two isoforms.

Site-Directed Mutagenesis Toxin-Channel Interactions Biosensor Engineering

Species-Selective Blockade: Human NaV1.4 Is Resistant to GIIIB Unlike Rat NaV1.4

While μ-conotoxin GIIIB potently blocks rat NaV1.4 (rNaV1.4) at nanomolar concentrations, human NaV1.4 (hNaV1.4) channels exhibit substantial resistance. Electrophysiological recordings in HEK293 cells show that 300 nM GIIIB blocks most rNaV1.4 current, whereas hNaV1.4 current remains largely unaffected [1]. The S729L substitution in the D2/S5-S6 linker—a naturally occurring difference between rat and human orthologs—accounts for approximately 20-fold of this differential sensitivity [1]. The N732K substitution further reduces GIIIB sensitivity of rNaV1.4 by ~20-fold while only reducing GIIIA sensitivity by ~4-fold [2].

Species-Specific Pharmacology Human Channel Expression Preclinical Model Translation

Muscle vs. Neuronal Selectivity: ≥1000-Fold Preference for Skeletal Muscle NaV1.4 over Neuronal Isoforms

μ-Conotoxin GIIIB discriminates between skeletal muscle and neuronal sodium channel subtypes with at least 1000-fold selectivity [1]. In competitive binding assays using [³H]saxitoxin, GIIIB competes with 80–95% of saxitoxin binding sites in rat skeletal muscle membranes with a Kd of approximately 140 nM, whereas high-affinity saxitoxin sites in rat brain and rat heart are virtually insensitive to GIIIA/GIIIB at concentrations up to 10 μM [2]. This contrasts with related μ-conopeptides such as μ-PIIIA and μ-SIIIA, which exhibit broader activity spectra by also inhibiting neuronal channels NaV1.2 and NaV1.7 [3].

Isoform Selectivity Binding Competition Assays Toxin Pharmacology

Complete Current Blockade Concentration: 600 nM GIIIB Abolishes Rat NaV1.4 Currents

Functional electrophysiology data demonstrate that 600 nM μ-conotoxin GIIIB produces complete blockade of NaV1.4-mediated sodium currents in rat skeletal muscle [1]. This provides a validated working concentration for experiments requiring maximal channel inhibition. In contrast, 300 nM GIIIB produces only partial blockade of rNaV1.4 in some expression systems, with most but not all current eliminated [2], highlighting the importance of using the fully characterized 600 nM concentration for definitive blockade protocols.

Dose-Response Characterization Electrophysiology Pharmacological Validation

Validated Application Scenarios for μ-Conotoxin GIIIB (CAS 140678-12-2)


Electrophysiological Discrimination of Skeletal Muscle vs. Neuronal Sodium Currents

μ-Conotoxin GIIIB is the reagent of choice for experiments requiring unambiguous separation of muscle sodium channel (NaV1.4) contributions from neuronal isoforms (NaV1.1, NaV1.2, NaV1.6, NaV1.7). With ≥1000-fold selectivity for muscle over neuronal sodium channels [1], GIIIB can be applied at concentrations up to 10 μM without significant off-target neuronal channel blockade [1]. This clean pharmacological profile makes it ideal for patch-clamp studies of neuromuscular junction preparations, myoball cultures, or heterologous co-expression systems where neuronal and muscle channels coexist.

Structure-Function Studies of NaV1.4 Pore Region Using Engineered Channel Mutants

The ~200-fold sensitivity loss of GIIIB upon D762K/E765K pore mutations—versus only ~4-fold for GIIIA—provides a uniquely sensitive probe for mapping molecular determinants of toxin-channel interactions [2]. Researchers investigating the structural basis of sodium channel pore blockade can exploit this differential sensitivity to interrogate the contribution of specific domain II residues to toxin binding. This application is particularly valuable for biosensor development, where latent toxin-channel specificity can be engineered into detection platforms [2].

Rat Skeletal Muscle Sodium Channel Pharmacology and Disease Modeling

For studies utilizing rodent models of skeletal muscle channelopathies (e.g., myotonia, periodic paralysis), μ-conotoxin GIIIB provides a validated tool for NaV1.4 blockade in rat-derived preparations. At 600 nM, GIIIB produces complete current ablation [3], while its well-characterized potency (IC₅₀ ~30 nM) [2] enables precise dose-response experimental designs. Note that this application is specific to rat NaV1.4; human NaV1.4 is substantially resistant due to the S729L variation [4].

Competitive Binding Assays for Sodium Channel Site 1 Ligand Screening

GIIIB's demonstrated competition with [³H]saxitoxin for binding to skeletal muscle sodium channels (Kd ≈ 140 nM, competing for 80–95% of sites) [1] enables its use as an unlabeled competitor in radioligand displacement assays. This application is suited for screening novel site 1 sodium channel ligands or for quantifying NaV1.4 expression levels in tissue membrane preparations, particularly when muscle-specific channel quantification is required independent of neuronal channel interference.

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